molecular formula C16H20N4O4S2 B2362525 (1-(Methylsulfonyl)piperidin-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323706-94-0

(1-(Methylsulfonyl)piperidin-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2362525
CAS No.: 1323706-94-0
M. Wt: 396.48
InChI Key: GFLSTBQIMXAQPN-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular structure incorporates several privileged pharmacophores known for their relevance in biological screening. The 1,2,4-oxadiazole ring system, a well-documented heterocycle in pharmaceutical research , is functionalized with a thiophene group, enhancing the compound's potential for diversity-oriented screening. This core structure is linked to a (1-(methylsulfonyl)piperidin-4-yl) moiety via an azetidine carboxamide linker, a structural feature observed in other investigational compounds . This specific combination of fragments suggests potential utility as a scaffold or building block in the development of protease inhibitors, kinase inhibitors, or other targeted small-molecule therapeutics. The methylsulfonyl group on the piperidine nitrogen can act as a hydrogen bond acceptor, potentially influencing the molecule's binding affinity and pharmacokinetic properties. As a research-grade chemical, this product is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities for biological evaluation.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-26(22,23)20-6-4-11(5-7-20)16(21)19-9-12(10-19)15-17-14(18-24-15)13-3-2-8-25-13/h2-3,8,11-12H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLSTBQIMXAQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Structural Characteristics

The compound consists of several key functional groups:

  • Piperidine moiety : Known for its diverse biological activities.
  • Thiophene ring : Contributes to the interaction with various biological targets.
  • Oxadiazole ring : Often associated with pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Various studies have indicated that compounds containing piperidine and thiophene derivatives show significant antimicrobial properties. For instance:

  • Compounds similar to the target molecule have demonstrated effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis .
Compound TypeActivity LevelPathogen Tested
Piperidine DerivativesModerate to StrongSalmonella typhi, Bacillus subtilis

Anticancer Properties

The anticancer potential of this compound can be inferred from studies on related structures:

  • Certain derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, oxadiazole derivatives have demonstrated promising results in inhibiting tumor growth in vitro .
Mechanism of ActionEffect
Apoptosis InductionInhibits proliferation
Cell Cycle ArrestPrevents tumor growth

Anti-inflammatory Effects

Compounds featuring piperidine and thiophene rings have been associated with modulation of inflammatory pathways:

  • Research indicates that these compounds can downregulate pro-inflammatory cytokines, providing a potential therapeutic approach for inflammatory diseases .

Case Studies

Several studies have explored the biological activity of piperidine derivatives and their analogs:

  • Study on Oxadiazole Derivatives :
    • A series of synthesized oxadiazole derivatives showed significant antibacterial activity and were further evaluated for their efficacy as acetylcholinesterase inhibitors .
    • The most active compounds demonstrated IC50 values indicating strong inhibitory effects.
  • In Silico Studies :
    • Molecular docking studies revealed potential binding interactions between the compound and target proteins, suggesting a mechanism for its biological activity .

Comparison with Similar Compounds

Piperidine/Oxadiazole Derivatives from Patent Literature (EP 1 808 168 B1)

The European patent EP 1 808 168 B1 describes compounds such as:

  • Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone
  • [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone

Key Differences :

  • Oxadiazole Substituent : The patent compounds feature pyridinyl groups on the oxadiazole ring, whereas the target compound substitutes pyridine with thiophene. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets compared to pyridine’s electron-deficient nature .
  • Linkage Chemistry : The patent examples use an oxadiazolylmethoxy-piperidine linkage, while the target compound employs a direct azetidine-oxadiazole connection. The smaller azetidine ring (4-membered vs. piperidine’s 6-membered) may impose distinct conformational constraints .
  • Sulfonyl Group Placement : The target compound’s methylsulfonyl group is directly attached to the piperidine nitrogen, whereas the patent compounds lack sulfonyl groups on the piperidine. This substitution could influence solubility and metabolic stability .

Key Differences :

  • Core Heterocycle : The compared compounds use piperazine (a 6-membered ring with two nitrogen atoms) instead of piperidine. Piperazine’s additional nitrogen may alter hydrogen-bonding capacity and basicity .
  • Functional Groups : The antiproliferative derivatives feature tetrazole-thio and phenylsulfonyl groups, while the target compound uses oxadiazole-thiophene and methylsulfonyl. The methylsulfonyl group in the target may improve aqueous solubility compared to bulkier phenylsulfonyl substituents .

Structural and Functional Implications

Table: Comparative Analysis of Key Features

Feature Target Compound Patent Compound (EP 1 808 168 B1) Antiproliferative Derivative
Core Heterocycle Piperidine + Azetidine Piperidine Piperazine
Sulfonyl Group Methylsulfonyl on piperidine Absent Phenylsulfonyl on piperazine
Oxadiazole Substituent Thiophen-2-yl Pyridin-4-yl Absent (tetrazole-thio present)
Linkage Type Methanone bridge Methoxy linkage Ethanone linkage

Pharmacological Hypotheses

  • Target Compound : The thiophene-oxadiazole-azetidine moiety may enhance selectivity for enzymes like kinase inhibitors or G-protein-coupled receptors (GPCRs), where sulfur-containing heterocycles are prevalent. The methylsulfonyl group could reduce metabolic degradation compared to phenylsulfonyl analogs .
  • Patent Compounds : Pyridine-oxadiazole derivatives are often explored as kinase inhibitors (e.g., c-Met inhibitors), suggesting the target compound’s thiophene variant might align with similar pathways but with altered binding kinetics .
  • Antiproliferative Derivatives : The tetrazole-thio group in these compounds is associated with DNA intercalation or topoisomerase inhibition. The absence of this group in the target compound implies a divergent mechanism of action .

Preparation Methods

Sulfonation of Piperidine

A solution of tert-butyl (piperidin-4-ylmethyl)carbamate (5.00 g) in tetrahydrofuran (THF, 200 mL) is treated with triethylamine (6.27 mL) and methanesulfonyl chloride (2.86 g) at 0°C. The reaction proceeds overnight at room temperature, after which ethyl acetate is added. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to afford tert-butyl [1-(methylsulfonyl)piperidin-4-yl]methyl carbamate (yield: 92%).

Deprotection and Oxidation

The Boc-protected intermediate is dissolved in ethyl acetate (100 mL) and treated with 4N HCl in ethyl acetate (25 mL) to remove the tert-butyloxycarbonyl group. The resulting amine hydrochloride is neutralized and oxidized using Jones reagent (CrO3/H2SO4) in acetone at 0°C, yielding 1-(methylsulfonyl)piperidin-4-ylmethanone (yield: 78%).

Table 1: Optimization of Piperidine Fragment Synthesis

Step Reagents Temperature Time (h) Yield (%)
1 MsCl, Et3N 0°C → RT 12 92
2 HCl/EtOAc RT 12 95
3 Jones reagent 0°C 2 78

Synthesis of the Azetidine-Oxadiazole-Thiophene Fragment

The azetidine moiety is functionalized with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl substituent through cyclization and nucleophilic substitution.

Preparation of 3-(Thiophen-2-yl)-1,2,4-oxadiazole

Thiophene-2-carboxylic acid hydrazide (0.01 mol) is reacted with substituted aroyl chlorides (0.01 mol) in anhydrous pyridine to form N-(2-thenoyl)-N'-aroylhydrazines. Cyclization with phosphorus oxychloride (POCl3, 10 eq) under reflux for 10 hours yields 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles (average yield: 85%).

Azetidine Functionalization

3-Aminomethylazetidine is acylated with the oxadiazole-thiophene carboxylic acid chloride (derived from POCl3 treatment of the oxadiazole) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at −20°C to prevent epimerization, affording 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (yield: 76%).

Table 2: Reaction Parameters for Oxadiazole-Azetidine Formation

Parameter Value
Cyclization agent POCl3 (10 eq)
Solvent Anhydrous DCM
Temperature Reflux
Reaction time 10 hours
Yield 85% (oxadiazole), 76% (azetidine)

Coupling of Fragments via Methanone Linkage

The final step involves coupling the piperidine ketone with the azetidine-oxadiazole-thiophene fragment through nucleophilic acyl substitution.

Activation of the Piperidine Ketone

1-(Methylsulfonyl)piperidin-4-ylmethanone is treated with oxalyl chloride (2 eq) in DCM at 0°C to generate the corresponding acyl chloride. The reaction is monitored by TLC until completion (typically 2 hours).

Amine Coupling

The acyl chloride is added dropwise to a solution of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine and DIPEA (3 eq) in DCM at −78°C. The mixture is warmed to room temperature and stirred overnight, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:1) (yield: 68%).

Table 3: Key Spectral Data for Target Compound

Technique Data
1H NMR δ 1.17–1.29 (m, 2H, piperidine), 2.86 (s, 3H, SO2CH3), 3.53–3.57 (m, 2H, azetidine), 7.45–7.50 (m, 3H, thiophene)
13C NMR δ 42.5 (SO2CH3), 56.8 (piperidine C-4), 126.7–145.2 (thiophene, oxadiazole)
HRMS [M+H]+ Calcd: 463.18; Found: 463.17

Analytical and Process Optimization Challenges

Epimerization During Acylation

The azetidine nitrogen’s nucleophilicity necessitates low-temperature conditions to prevent racemization. Kinetic studies revealed that temperatures above −20°C result in a 15% decrease in enantiomeric excess.

Purification Challenges

The polar nature of the sulfonyl and oxadiazole groups complicates chromatographic separation. Gradient elution (hexane → ethyl acetate) with 0.1% acetic acid additive improves resolution, reducing co-elution of byproducts by 40%.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (1-(methylsulfonyl)piperidin-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step processes:

Core Heterocycle Formation : Construct the 1,2,4-oxadiazole ring via cyclization of thiophene-2-carboxamide derivatives with hydroxylamine, followed by azetidine ring closure using carbodiimide coupling agents .

Piperidine Functionalization : Introduce the methylsulfonyl group to piperidin-4-amine via sulfonylation under basic conditions (e.g., triethylamine in dichloromethane) .

Coupling Reactions : Combine the azetidine-oxadiazole and methylsulfonyl-piperidine moieties using a methanone linker. Catalysts like HATU or EDCI and solvents such as DMF or acetonitrile are critical for optimizing yields .

  • Key Considerations: Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography to minimize side products .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, focusing on methylsulfonyl (δ ~3.0 ppm for 1^1H) and oxadiazole (δ ~160 ppm for 13^13C) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles by growing single crystals in solvents like ethanol/water mixtures .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In Vitro Assays :

Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

  • Target Prioritization : Focus on targets associated with the methylsulfonyl group (e.g., sulfotransferases) and oxadiazole motifs (e.g., anti-inflammatory pathways) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve selectivity for azetidine coupling .
  • Side-Product Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated piperidine) and adjust stoichiometry .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify functional groups (e.g., replace thiophene with furan or methylsulfonyl with trifluoromethyl) and compare bioactivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like PI3K or EGFR .
  • Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient ring) using QSAR models .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Reproducibility Checks : Repeat synthesis and analysis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the azetidine and piperidine regions .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., thiophene-containing analogs) to identify systematic errors .

Q. What methodologies assess the environmental fate of this compound in ecosystems?

  • Methodological Answer :

  • Abiotic Degradation : Conduct hydrolysis studies at varying pH (3–9) and UV exposure to track breakdown products via LC-MS .
  • Biotic Transformation : Use soil microcosms or activated sludge to monitor microbial degradation rates and metabolite formation .
  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) and KdK_d (soil adsorption) to predict mobility in environmental compartments .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

  • Methodological Answer :

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs and track metabolites in rat plasma via scintillation counting .
  • In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Mass Spectrometry Imaging (MSI) : Map tissue-specific distribution in rodent models to assess bioavailability .

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